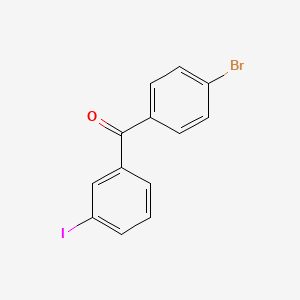

4'-Bromo-3-iodobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULLZCOQGRZYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568107 | |

| Record name | (4-Bromophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96464-18-5 | |

| Record name | (4-Bromophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis and Application of 4'-Bromo-3-iodobenzophenone: A Technical Guide for Advanced Chemical Synthesis

Abstract

This technical guide provides an in-depth exploration of 4'-Bromo-3-iodobenzophenone (CAS No. 96464-18-5), a highly versatile, dihalogenated aromatic ketone that serves as a pivotal building block in modern medicinal chemistry and materials science. The strategic placement of two distinct halogen atoms—iodine and bromine—at the 3- and 4'-positions, respectively, imbues this molecule with differential reactivity, enabling researchers to perform sequential, site-selective cross-coupling reactions. This guide will detail the logical basis for its synthesis, provide robust experimental protocols for its preparation and subsequent functionalization, and discuss its application in the targeted synthesis of complex molecules, such as kinase inhibitors. We will delve into the causality behind experimental choices, from reaction setup to purification, to provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Architectural Advantage of Dihalogenated Benzophenones

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of various substituents to interact with biological targets. The strategic introduction of halogen atoms onto this scaffold serves multiple purposes in drug design, including the modulation of pharmacokinetic properties and the introduction of vectors for further synthetic elaboration.

This compound is a particularly powerful synthetic intermediate due to the presence of two different halogens on separate phenyl rings. The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond.[2] This inherent difference in reactivity (I > Br > Cl) allows for a predictable, stepwise functionalization of the molecule, making it an ideal starting material for the construction of complex, unsymmetrical bi-aryl and hetero-aryl structures.

This guide will first outline a robust and reliable method for the synthesis of this compound via a Friedel-Crafts acylation reaction. Subsequently, we will explore its primary application in sequential cross-coupling reactions, providing detailed protocols for both Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Finally, we will contextualize its utility through a representative synthesis of a potential kinase inhibitor, demonstrating the practical application of this valuable building block.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe handling and effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 96464-18-5 | N/A |

| Molecular Formula | C₁₃H₈BrIO | N/A |

| Molecular Weight | 387.01 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Melting Point | 151-154 °C | N/A |

| Boiling Point | 427.2 °C at 760 mmHg | N/A |

| Density | 1.88 g/cm³ | N/A |

Safety Profile:

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis of this compound: A Proposed Protocol

The most logical and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-3-iodobenzene with 4-bromobenzoyl chloride. This electrophilic aromatic substitution is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride to generate a highly electrophilic acylium ion.

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on well-established procedures for Friedel-Crafts acylations and is proposed for the synthesis of the title compound.[3][4]

Materials:

-

1-Bromo-3-iodobenzene (1.0 eq)

-

4-Bromobenzoyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (flame-dried) and inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: In a separate flask, dissolve 1-bromo-3-iodobenzene (1.0 eq) and 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

-

Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension at 0 °C over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel to afford this compound as a solid.

Spectroscopic Characterization (Predicted)

Accurate characterization of the synthesized product is crucial for confirming its identity and purity. While a publicly available, comprehensive dataset for this compound is scarce, we can predict the key spectroscopic features based on the analysis of closely related analogs, such as 4-bromobenzophenone and other substituted benzophenones.[5]

| Technique | Predicted Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | Aromatic region (δ 7.2-8.0 ppm) will show complex multiplets corresponding to the eight aromatic protons. The protons on the 3-iodophenyl ring will be distinct from those on the 4-bromophenyl ring. Protons ortho to the carbonyl will be the most downfield. |

| ¹³C NMR (CDCl₃, 100 MHz) | The carbonyl carbon (C=O) signal is expected to be significantly downfield (δ ~195 ppm). Aromatic carbons will appear in the δ 120-140 ppm region. The carbon atoms directly attached to the halogens (C-I and C-Br) will show characteristic shifts. |

| IR (ATR) | A strong absorption band for the carbonyl (C=O) stretch is expected around 1660 cm⁻¹. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region. |

| Mass Spec (EI) | The molecular ion peak [M]⁺ will be observed at m/z 386, with a characteristic isotopic pattern due to the presence of one bromine atom ([M]⁺ and [M+2]⁺ in a ~1:1 ratio). |

The Power of Sequential Cross-Coupling: Applications in Synthesis

The primary synthetic utility of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. The greater reactivity of the C-I bond allows for its selective functionalization while leaving the C-Br bond intact for a subsequent transformation. This enables the efficient and controlled construction of complex molecular architectures.

Sources

An In-depth Technical Guide to 4'-Bromo-3-iodobenzophenone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4'-Bromo-3-iodobenzophenone, a halogenated diaryl ketone of significant interest to researchers and professionals in organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies for its preparation, detail its spectroscopic signature for unambiguous characterization, and discuss its strategic applications as a versatile building block in the development of novel therapeutics. This document is intended to serve as a practical resource, bridging theoretical concepts with actionable experimental insights.

Introduction: The Strategic Importance of Halogenated Benzophenones

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. The introduction of halogen atoms onto the aromatic rings of the benzophenone core provides a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. Halogenation can influence lipophilicity, metabolic stability, and binding affinity to biological targets through mechanisms like halogen bonding.

This compound is a particularly strategic building block due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is more susceptible to cleavage in palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine bond. This chemoselectivity allows for a stepwise and regioselective introduction of different substituents, enabling the construction of complex molecular architectures from a single, versatile precursor. This guide will provide the foundational knowledge necessary to effectively utilize this compound in research and development endeavors.

Physicochemical and Structural Data

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and for the interpretation of analytical data.

| Property | Value | Source(s) |

| Chemical Name | (4-Bromophenyl)(3-iodophenyl)methanone | [1][2] |

| CAS Number | 96464-18-5 | [1][3][4] |

| Molecular Formula | C₁₃H₈BrIO | [1] |

| Molecular Weight | 387.01 g/mol | [1][4] |

| Appearance | Off-white to pale yellow solid (typical) | |

| Melting Point | 151-154 °C | |

| Boiling Point | ~427.2 °C at 760 mmHg (Predicted) | |

| Density | ~1.88 g/cm³ (Predicted) |

Molecular Structure:

Caption: Friedel-Crafts acylation route to the target molecule.

Experimental Protocol (Hypothetical, based on analogous procedures)[5][6][7][8]:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a bubbler to maintain an inert atmosphere.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and suspend it in an anhydrous solvent such as dichloromethane (DCM).

-

Acyl Chloride Addition: Dissolve 3-iodobenzoyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel.

-

Formation of Acylium Ion: Cool the AlCl₃ suspension to 0 °C using an ice bath. Slowly add the 3-iodobenzoyl chloride solution dropwise to the suspension with vigorous stirring. Allow the mixture to stir at 0 °C for 15-20 minutes to facilitate the formation of the electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: Add bromobenzene (1.1 eq.) to the reaction mixture dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel.

Causality and Self-Validation: The use of anhydrous conditions and a Lewis acid catalyst is critical for the generation of the acylium ion, the key electrophile. The reaction progress is monitored by TLC, a self-validating step to ensure the reaction has gone to completion before quenching. The acidic work-up is necessary to break the product-catalyst complex.

Suzuki-Miyaura Cross-Coupling

This powerful palladium-catalyzed reaction provides a versatile alternative for constructing the C-C bond between the two aromatic rings. [9]This approach involves the coupling of an arylboronic acid with an aryl halide. Two possible disconnections exist:

-

Route A: Coupling of 4-bromobenzoyl chloride with 3-iodophenylboronic acid.

-

Route B: Coupling of 3-iodobenzoyl chloride with 4-bromophenylboronic acid.

Reaction Scheme (Route A):

Caption: Suzuki-Miyaura coupling route to the target molecule.

Experimental Protocol (Hypothetical, based on analogous procedures)[9][10][11]:

-

Reagent Preparation: In a Schlenk flask, combine 4-bromobenzoyl chloride (1.0 eq.), 3-iodophenylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Causality and Self-Validation: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required for the transmetalation step. The choice of ligand, solvent, and base can be critical for reaction efficiency and must be optimized. Monitoring by TLC/LC-MS ensures the reaction is driven to completion and helps in identifying potential side products.

Spectroscopic Characterization

Unambiguous structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific molecule is not readily available, we can predict the key spectral features based on the analysis of its constituent parts and data from analogous compounds such as 4-bromobenzophenone. [12][13][14][15][16][17][18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.2-8.0 ppm). The protons on the 4-bromophenyl ring will likely appear as two doublets (an AA'BB' system). The protons on the 3-iodophenyl ring will exhibit a more complex splitting pattern due to the different electronic environments and coupling constants.

-

¹³C NMR: The carbon NMR spectrum will display 13 distinct signals. The carbonyl carbon (C=O) will be the most downfield signal, typically in the range of δ 194-197 ppm. The aromatic carbons will appear in the δ 120-140 ppm region. The carbon atoms directly attached to the halogens (ipso-carbons) will show characteristic shifts; the carbon attached to bromine is expected around δ 125-129 ppm, while the carbon attached to iodine will be significantly shielded (shifted upfield) due to the "heavy atom effect," appearing around δ 94-98 ppm. [12]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of an aryl ketone, typically found in the region of 1650-1670 cm⁻¹. Other expected absorptions include:

-

Aromatic C-H stretch: ~3050-3100 cm⁻¹

-

Aromatic C=C stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Br and C-I stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight and characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): A prominent cluster of peaks will be observed for the molecular ion due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 386 and 388 (corresponding to C₁₃H₈⁷⁹BrIO and C₁₃H₈⁸¹BrIO).

-

Fragmentation: Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to acylium ions. Expect to see fragment ions corresponding to [C₆H₄BrCO]⁺ (m/z 183/185) and [C₆H₄I]⁺ (m/z 203).

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate or building block in the synthesis of complex molecules for pharmaceutical research. [20][21][22][23][24][25][26][27] Logical Workflow for Application in Synthesis:

Caption: Stepwise functionalization workflow utilizing the compound.

-

Scaffold for Complex Molecules: The diaryl ketone structure is a common scaffold in many therapeutic areas. This compound provides a pre-formed core that can be further elaborated.

-

Sequential Cross-Coupling: As previously mentioned, the differential reactivity of the C-I and C-Br bonds is the most significant advantage of this molecule. A synthetic chemist can first perform a selective cross-coupling reaction at the more reactive iodine position under milder conditions. Subsequently, a second, different coupling partner can be introduced at the bromine position under more forcing conditions. This allows for the controlled, non-symmetrical synthesis of tetra-substituted benzophenone derivatives, which would be difficult to achieve otherwise. [24][25]* Introduction of Pharmacophores: This building block enables the introduction of a substituted benzoyl moiety into a larger molecule, which can be critical for binding to a biological target. The halogens themselves can also participate in crucial halogen bonding interactions within a receptor's active site, enhancing potency and selectivity.

Conclusion

This compound is a chemical intermediate of considerable strategic value for researchers in drug discovery and organic synthesis. Its well-defined physicochemical properties, accessible synthetic routes, and predictable spectroscopic characteristics make it a reliable component in multi-step synthetic campaigns. The true power of this molecule lies in the differential reactivity of its halogen substituents, which permits a sophisticated and controlled approach to the construction of complex, unsymmetrical diaryl systems. As the demand for novel and intricate molecular architectures in medicinal chemistry continues to grow, the utility of such versatile and strategically designed building blocks will undoubtedly increase.

References

-

This compound. Fluorochem. [Link]

-

This compound. AA Blocks. [Link]

-

Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. [Link]

-

Friedel-Crafts Acetylation of Bromobenzene. Course Hero. [Link]

-

Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. University of Siegen. [Link]

-

BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Helios Pharmaceuticals. [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

-

Methanone, (4-bromophenyl)phenyl-. NIST WebBook. [Link]

-

Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. [Link]

-

Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. Chemistry Stack Exchange. [Link]

-

The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. Medium. [Link]

-

Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Bentham Open. [Link]

-

Enantioselective Oxidation of an Alkyl Aryl Sulfide. Organic Syntheses. [Link]

-

Methanone, (4-bromophenyl)phenyl-. NIST WebBook. [Link]

-

The Versatility of 4-Bromo-4'-iodobiphenyl in Pharmaceutical and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Electronic Supplementary Information for Synthesis of 3-acylindoles via copper-mediated oxidative decarbethoxylation of ethyl arylacetate. Royal Society of Chemistry. [Link]

-

4-Bromobenzophenone by Friedel-Craft Reaction. Scribd. [Link]

-

Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

- Process for the preparation of 4-bromophenyl derivatives.

-

Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. PYG Lifesciences. [Link]

-

4-Bromobenzophenone. PubChem. [Link]

-

Microwave-assisted synthesis of novel [3]oxazine derivatives as potent anti- bacterial and antioxidant agents. Arkivoc. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

4-Bromo-benzophenone. SpectraBase. [Link]

-

(3-Bromophenyl)-(4-bromo-3-thienyl)methanone. SpectraBase. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

-

The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts. ResearchGate. [Link]

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PubMed Central. [Link]

-

Expert Insights: The Versatility of 1-Bromo-3-fluoro-4-iodobenzene in Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Application of Organic Synthesis to Bioactive Compounds. MDPI. [Link]

-

4'-Bromochalcone. PubChem. [Link]

Sources

- 1. 96464-18-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 96464-18-5 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. maths.tcd.ie [maths.tcd.ie]

- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Methanone, (4-bromophenyl)phenyl- [webbook.nist.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Methanone, (4-bromophenyl)phenyl- [webbook.nist.gov]

- 16. 4-BROMOBENZOPHENONE(90-90-4) 1H NMR spectrum [chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 21. nbinno.com [nbinno.com]

- 22. nbinno.com [nbinno.com]

- 23. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. nbinno.com [nbinno.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. mdpi.com [mdpi.com]

The Strategic deployment of 4'-Bromo-3-iodobenzophenone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architect's Keystone – Unlocking Molecular Complexity with Precision

In the intricate tapestry of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the strategic use of versatile and precisely functionalized building blocks. Among these, di-halogenated aromatic compounds have emerged as powerful tools, enabling the controlled and sequential construction of complex molecular architectures. This guide delves into the core utility of a particularly strategic scaffold: 4'-Bromo-3-iodobenzophenone. Its unique arrangement of a benzophenone core, a privileged structure in drug discovery, with two distinct halogen atoms of differing reactivity, positions it as a keystone molecule for the synthesis of a new generation of targeted therapeutics.[1][2] This document will elucidate the fundamental principles governing its reactivity, provide detailed experimental workflows for its application in key synthetic transformations, and explore its role in the generation of biologically active compounds, with a focus on the development of kinase inhibitors.

The Foundational Advantage: Understanding the Orthogonal Reactivity of this compound

The paramount value of this compound in synthetic medicinal chemistry lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This disparity allows for selective, stepwise functionalization through various palladium-catalyzed cross-coupling reactions.[3]

Key Reactivity Principles:

-

Carbon-Iodine Bond: The C-I bond is significantly weaker and more polarized than the C-Br bond. This makes it more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial and often rate-limiting step in many cross-coupling catalytic cycles. Consequently, reactions at the iodo-position can be achieved under milder conditions.

-

Carbon-Bromine Bond: The C-Br bond is stronger and requires more forcing conditions (e.g., higher temperatures, stronger bases, or more specialized ligands) to undergo oxidative addition.

This predictable chemoselectivity enables a synthetic strategy wherein the iodo-position is first functionalized, followed by a subsequent transformation at the bromo-position, allowing for the precise and controlled introduction of different molecular fragments.

Core Synthetic Methodologies: A Practical Guide to Cross-Coupling Reactions

The true power of this compound is unleashed through its application in a suite of robust and versatile cross-coupling reactions. This section provides detailed, step-by-step methodologies for the most critical of these transformations.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery for the formation of C-C bonds. The selective coupling at the iodo-position of this compound allows for the synthesis of a wide array of substituted biaryl ketones.

This protocol details the synthesis of (4-bromophenyl)(3-(pyridin-2-yl)phenyl)methanone, a hypothetical intermediate in a kinase inhibitor synthesis pathway.

Table 1: Reagents and Conditions for Selective Suzuki-Miyaura Coupling

| Reagent/Parameter | Specification | Quantity (for 1 mmol scale) |

| Starting Material | This compound | 1.0 eq (387.01 mg) |

| Coupling Partner | 2-(tributylstannyl)pyridine | 1.2 eq (442.8 mg) |

| Catalyst | Pd(PPh₃)₄ | 0.05 eq (57.7 mg) |

| Solvent | Anhydrous, degassed 1,4-dioxane | 10 mL |

| Reaction Temperature | 100 °C | - |

| Reaction Time | 12-24 hours | - |

Step-by-Step Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.05 eq). Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Under a positive flow of argon, add anhydrous, degassed 1,4-dioxane (10 mL) followed by 2-(tributylstannyl)pyridine (1.2 eq).

-

Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir for 30 minutes.

-

Extraction: Dilute with ethyl acetate and filter through celite. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for introducing functionalities that can engage in key hydrogen bonding interactions with biological targets.[4]

This protocol describes the amination of a biaryl ketone intermediate, demonstrating the subsequent functionalization at the bromine-substituted position.

Table 2: Reagents and Conditions for Buchwald-Hartwig Amination

| Reagent/Parameter | Specification | Quantity (for 1 mmol scale) |

| Starting Material | (4-bromophenyl)(3-(pyridin-2-yl)phenyl)methanone | 1.0 eq (365.22 mg) |

| Amine | 4-methylpiperazine | 1.2 eq (120.19 mg) |

| Catalyst | Pd₂(dba)₃ | 0.02 eq (18.3 mg) |

| Ligand | Xantphos | 0.04 eq (23.1 mg) |

| Base | Sodium tert-butoxide (NaOtBu) | 1.4 eq (134.5 mg) |

| Solvent | Anhydrous, degassed toluene | 10 mL |

| Reaction Temperature | 110 °C | - |

| Reaction Time | 8-16 hours | - |

Step-by-Step Procedure:

-

Inert Atmosphere: In a glovebox or under a stream of argon, charge a sealable reaction vessel with (4-bromophenyl)(3-(pyridin-2-yl)phenyl)methanone (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

-

Reagent Addition: Add anhydrous, degassed toluene (10 mL) and 4-methylpiperazine (1.2 eq).

-

Reaction: Seal the vessel and heat the mixture to 110 °C with vigorous stirring. Monitor for completion by LC-MS.

-

Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

-

Purification: Purify by flash chromatography to obtain the final product.

Application in Kinase Inhibitor Synthesis: A Case Study

The strategic functionalization of this compound is particularly relevant in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase, and substituted aryl groups that occupy the surrounding hydrophobic pockets. The benzophenone scaffold can serve as a rigid core to present these functionalities in a specific orientation.

The sequential Suzuki and Buchwald-Hartwig reactions described above can be envisioned as key steps in the synthesis of a hypothetical, yet plausible, kinase inhibitor.

This synthetic strategy allows for the modular assembly of complex molecules, where the nature of the heterocyclic group and the amine can be readily varied to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against a specific kinase target.

Structure-Activity Relationships (SAR) and Biological Significance

The benzophenone core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5] The biological activity of benzophenone derivatives is highly dependent on the nature and position of the substituents on its phenyl rings.[5]

-

The Benzophenone Core: Provides a rigid scaffold that orients the substituted phenyl rings in a defined three-dimensional space, which is critical for binding to the active site of a biological target.

-

Substituents: The groups introduced via cross-coupling reactions can be tailored to interact with specific residues in a protein's binding pocket. For instance, in the context of kinase inhibitors, a nitrogen-containing heterocycle can form crucial hydrogen bonds with the kinase hinge region, while other substituted aryl groups can engage in hydrophobic or van der Waals interactions. The presence of halogen atoms can also contribute to binding through halogen bonding.

The ability to systematically modify the structure of the final molecule by leveraging the orthogonal reactivity of this compound is a significant advantage in SAR studies aimed at optimizing drug candidates.

Conclusion: A Versatile Tool for Future Drug Discovery

This compound represents more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its well-defined and predictable reactivity in sequential cross-coupling reactions provides a robust and efficient pathway for the synthesis of complex and diverse molecular libraries. This capability is particularly valuable in the resource-intensive process of drug discovery, where the rapid generation and evaluation of new chemical entities are paramount. As the demand for more selective and potent therapeutics continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). MDPI. [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC. [Link]

- CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. (n.d.).

- US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. (n.d.).

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2018). PMC. [Link]

-

Synthesis and biological evaluation of small anticancer molecules acting as tubulin polymerization inhibitors. (n.d.). University of Padua. [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2019). PMC. [Link]

-

Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). PMC. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

- WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib. (n.d.).

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2019). RSC Publishing. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2018). PMC. [Link]

Sources

- 1. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 2. Patents - Medicinal Chemistry - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ikm.org.my [ikm.org.my]

- 5. researchgate.net [researchgate.net]

Introduction: The Strategic Advantage of Differentiated Halogenation

An In-depth Technical Guide to 4'-Bromo-3-iodobenzophenone as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, versatile starting materials is a paramount objective. This compound (CAS No. 96464-18-5) emerges as a preeminent building block for precisely this purpose.[1][2][3] Its architecture, featuring a robust benzophenone core functionalized with two distinct halogen atoms at electronically and sterically different positions, offers a powerful handle for controlled, sequential chemical transformations. The true synthetic value of this molecule lies not just in the presence of two halogens, but in their differential reactivity. The carbon-iodine (C-I) bond is inherently weaker and thus more susceptible to oxidative addition by palladium(0) catalysts than the more stable carbon-bromine (C-Br) bond.[4][5] This reactivity gradient is the cornerstone of its utility, enabling chemists to perform selective cross-coupling reactions at the iodine position while preserving the bromine for subsequent, orthogonal functionalization. This guide provides a comprehensive overview of the properties, synthesis, and strategic applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions that are fundamental to drug discovery and materials science.

Core Characteristics of this compound

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis.

Physicochemical Properties

The key properties of this compound are summarized below, providing essential data for reaction planning and safety considerations.

| Property | Value | Reference |

| CAS Number | 96464-18-5 | [1][2][6] |

| Molecular Formula | C₁₃H₈BrIO | [1][2][6] |

| Molecular Weight | 387.01 g/mol | [1][2][6] |

| Melting Point | 151-154 °C | |

| Boiling Point | 427.2 °C at 760 mmHg | [6] |

| Density | 1.88 g/cm³ | [6] |

| Appearance | Solid | - |

Structural Features and Reactivity

The molecular structure of this compound is the source of its synthetic power. The molecule consists of two phenyl rings linked by a ketone, with a bromine atom on one ring and an iodine atom on the other.

Caption: Structure of this compound.

The key to its utility is the significant difference in the bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.[4] This allows for a predictable and highly regioselective first coupling reaction at the 3-iodo position, leaving the 4'-bromo position available for a second, different transformation.[5][7]

Synthetic Pathways to this compound

While commercially available, understanding the synthesis of this building block provides insight into its structure and potential impurities. A common and effective method for synthesizing benzophenones is the Friedel-Crafts acylation. In a plausible synthetic route, 3-iodobenzoyl chloride could be reacted with bromobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Sources

- 1. 96464-18-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 96464-18-5 [chemicalbook.com]

- 3. This compound | 96464-18-5 [amp.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of 4'-Bromo-3-iodobenzophenone in Common Laboratory Solvents

Executive Summary

4'-Bromo-3-iodobenzophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials science. A thorough understanding of its solubility profile is paramount for researchers, as this fundamental property governs critical processes such as reaction kinetics, purification, crystallization, and formulation. This guide provides a robust framework for understanding and experimentally determining the solubility of this compound. We will explore its physicochemical properties, apply theoretical solubility principles to predict its behavior in various common laboratory solvents, and present a detailed, self-validating experimental protocol for quantitative solubility determination.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key to predicting the behavior of this compound lies in analyzing its combination of a large, nonpolar scaffold with a single polar functional group.

Molecular Structure: (4-bromophenyl)(3-iodophenyl)methanone consists of two phenyl rings, substituted with a bromine and an iodine atom respectively, linked by a central ketone group. The large, halogenated aromatic portions of the molecule are hydrophobic and dominate its character. The carbonyl (C=O) group introduces a localized region of polarity and allows the molecule to act as a hydrogen bond acceptor.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 96464-18-5 | [1][2] |

| Molecular Formula | C₁₃H₈BrIO | [1][2] |

| Molecular Weight | 387.01 g/mol | [1][2] |

| XLogP3 | 4.6 | [1] |

| Polar Surface Area (PSA) | 17.1 Ų | [1] |

| Boiling Point | 427.2°C at 760 mmHg | [1] |

The most telling properties for predicting solubility are the XLogP3 and the Polar Surface Area (PSA). A high XLogP3 value (a measure of lipophilicity) of 4.6 indicates a strong preference for nonpolar, lipid-like environments over aqueous ones.[3] A low PSA further confirms the molecule's predominantly nonpolar character.

Theoretical Framework of Solubility

The "Like Dissolves Like" Principle

The foundational principle of solubility is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4] Dissolution is a process where the solute-solute and solvent-solvent interactions are overcome and replaced by new solute-solvent interactions.[5]

-

Nonpolar Solvents: Interact primarily through weak van der Waals forces. They will readily dissolve nonpolar solutes like this compound by establishing similar interactions with its large aromatic rings.

-

Polar Aprotic Solvents: Possess permanent dipoles but lack O-H or N-H bonds. They can engage in dipole-dipole interactions with the ketone group of the solute.

-

Polar Protic Solvents: Have O-H or N-H bonds and can both donate and accept hydrogen bonds. While the ketone oxygen on this compound can accept a hydrogen bond, its large hydrophobic structure and inability to donate hydrogen bonds make it energetically unfavorable to dissolve in highly cohesive solvents like water.[6]

Impact of Temperature

For the majority of solid solutes, the dissolution process is endothermic (absorbs heat).[7] Consequently, in accordance with Le Châtelier's Principle, increasing the temperature will increase the solubility of this compound in most organic solvents.[8] This is a critical parameter to control during experimental determination.

Predicted Solubility Profile

Based on the theoretical principles and the compound's physicochemical properties, we can establish a strong hypothesis for its solubility behavior:

-

High Solubility: Expected in nonpolar aromatic solvents (e.g., Toluene) and chlorinated solvents (e.g., Dichloromethane, Chloroform) where van der Waals forces are the primary interactions.

-

Moderate to Good Solubility: Expected in polar aprotic solvents (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO)). These solvents can interact favorably with the polar ketone group while also accommodating the nonpolar rings.

-

Low to Insoluble: Expected in polar protic solvents, particularly water. The energy required to break the strong hydrogen bonding network of water is not sufficiently compensated by the formation of new solute-solvent interactions. Solubility in lower-chain alcohols (Methanol, Ethanol) is expected to be low but greater than in water.

Experimental Determination of Quantitative Solubility

To move beyond prediction, quantitative measurement is essential. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.[9] The protocol below is designed to be self-validating by ensuring that a true equilibrium is reached.

Experimental Workflow Diagram

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 96464-18-5 [amp.chemicalbook.com]

- 3. Solubility [landsurvival.com]

- 4. homework.study.com [homework.study.com]

- 5. scribd.com [scribd.com]

- 6. Khan Academy [khanacademy.org]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. youtube.com [youtube.com]

Methodological & Application

Application Notes & Protocols: Mastering Chemoselectivity in the Suzuki Coupling of 4'-Bromo-3-iodobenzophenone

Introduction: The Strategic Value of Selective C-C Bond Formation

In the landscape of modern synthetic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic structures.[1] Its widespread adoption in pharmaceutical and materials science is a testament to its high functional group tolerance and operational simplicity.[2] A significant challenge and opportunity within this field lie in the selective functionalization of polyhalogenated aromatic compounds. These substrates are powerful synthons, allowing for sequential, site-specific modifications to build molecular complexity.

4'-Bromo-3-iodobenzophenone is an exemplary substrate of this class. Possessing two distinct halogen atoms, it offers the potential for controlled, stepwise derivatization. The key to unlocking this potential lies in exploiting the inherent differences in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide provides an in-depth analysis of the mechanistic principles governing this selectivity and delivers a robust, field-proven protocol for achieving highly selective Suzuki coupling at the more reactive C-I position.

Mechanistic Underpinnings of Chemoselectivity

The selectivity of the Suzuki coupling on dihalogenated substrates is fundamentally governed by the kinetics of the oxidative addition step, which is typically the rate-determining step in the catalytic cycle.[1] The established reactivity order for aryl halides in this crucial step is I > Br > Cl > F.[3]

This reactivity trend is a direct consequence of the carbon-halogen bond dissociation energies (BDEs). The C-I bond is considerably weaker than the C-Br bond, making it more susceptible to cleavage and oxidative addition to the palladium(0) catalyst.[4] By carefully selecting the catalyst, ligands, and reaction conditions, one can create an energetic landscape where the activation barrier for C-I bond cleavage is readily overcome, while the C-Br bond remains largely inert.

Caption: The Suzuki catalytic cycle highlighting selective C-I oxidative addition.

Key Parameters for Achieving High Selectivity

Mastering the selective coupling of this compound requires careful consideration of several experimental variables.

| Parameter | Recommendation | Rationale & Causality |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Tetrakis(triphenylphosphine)palladium(0) is often a reliable choice as it is a pre-catalyst that readily provides the active Pd(0) species. Palladium(II) acetate is also effective when paired with suitable phosphine ligands.[5] Highly active catalyst systems may risk over-reaction and loss of selectivity. |

| Ligand | PPh₃, P(t-Bu)₃ | Triphenylphosphine (PPh₃) is a standard, moderately electron-donating ligand that balances catalyst activity and stability. For more challenging substrates, bulkier, more electron-rich ligands like Tri(tert-butyl)phosphine can enhance the rate of oxidative addition but must be used judiciously to avoid C-Br activation.[5] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid to facilitate transmetalation.[5] Potassium carbonate is a cost-effective and generally effective choice. Cesium carbonate can be beneficial for less reactive boronic acids due to its higher solubility. |

| Solvent System | Toluene/Ethanol/Water, Dioxane/Water | A biphasic solvent system is common for Suzuki couplings.[6] Toluene or dioxane serves as the organic phase to dissolve the aryl halide and catalyst, while the aqueous phase contains the base and helps solubilize the boronate salt, facilitating transmetalation at the interface. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. |

| Temperature | 80-100 °C | The temperature should be high enough to drive the reaction forward at a reasonable rate but low enough to maintain the energy difference between C-I and C-Br activation. Overheating can lead to a loss of selectivity. |

Detailed Experimental Protocol

This protocol describes a general procedure for the selective Suzuki coupling of this compound with a generic arylboronic acid on a 1.0 mmol scale.

Materials & Reagents

| Reagent | MW | Amount | Equivalents |

| This compound | 411.01 | 411 mg | 1.0 |

| Arylboronic Acid | - | 1.2 mmol | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 (3 mol%) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 |

| Toluene | - | 8 mL | - |

| Ethanol | - | 2 mL | - |

| Deionized Water | - | 2 mL | - |

Equipment

-

50 mL Round-bottom flask

-

Magnetic stir bar

-

Condenser

-

Inert gas line (Argon or Nitrogen)

-

Heating mantle with temperature control

-

TLC plates (silica gel)

-

Standard glassware for workup and purification

Caption: General experimental workflow for selective Suzuki coupling.

Step-by-Step Procedure

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (411 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).[6]

-

Inerting the System: Attach a condenser to the flask and connect it to an inert gas line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]

-

Solvent Addition: Prepare the solvent mixture by taking toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) and degassing it by bubbling argon through it for 15-20 minutes. Add the degassed solvent mixture to the reaction flask via syringe.

-

Reaction Execution: Lower the flask into a pre-heated heating mantle and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours, as indicated by the consumption of the this compound starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (25 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).[7]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4'-bromo-3-arylbenzophenone.

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reactivity | Inactive catalyst; Insufficiently degassed solvents; Poor quality base or boronic acid. | Ensure solvents are thoroughly degassed. Use a fresh bottle of catalyst or test a different palladium source (e.g., Pd(OAc)₂ with PPh₃). Ensure the boronic acid is not degraded (protodeboronation). |

| Loss of Selectivity (Double Coupling) | Reaction temperature is too high; Reaction time is too long; Catalyst is too active. | Reduce the reaction temperature to 80 °C. Monitor the reaction closely and stop it as soon as the starting material is consumed. Reduce catalyst loading to 1-2 mol%. |

| Protodeboronation of Boronic Acid | Presence of excess water or acid; Prolonged heating. | Ensure the base is anhydrous if possible (though some water is needed for the reaction). Use a milder base like KF. Avoid unnecessarily long reaction times. |

Conclusion

The selective Suzuki coupling of this compound is a highly achievable and valuable transformation for synthetic chemists. By leveraging the intrinsic reactivity difference between the C-I and C-Br bonds, researchers can predictably functionalize the 3-position while preserving the 4'-bromo site for subsequent chemical modifications. The success of this reaction hinges on a solid understanding of the underlying mechanism and careful control of key experimental parameters, particularly catalyst choice, temperature, and reaction time. The protocol provided herein serves as a robust starting point for the efficient and selective synthesis of valuable 3-aryl-4'-bromobenzophenone intermediates.

References

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone. BenchChem.

- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol. BenchChem.

- BenchChem. (2025).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

- BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. BenchChem.

Sources

Application Notes and Protocols for the Chemoselective Sonogash-ira Reaction of 4'-Bromo-3-iodobenzophenone

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] Developed by Kenkichi Sonogashira, this reaction is prized for its mild reaction conditions, broad functional group tolerance, and high yields, making it an indispensable tool in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][4][5] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[2][6]

This application note provides a detailed protocol for the Sonogashira reaction using 4'-Bromo-3-iodobenzophenone as the aryl halide substrate. A key feature of this substrate is the presence of two different halogen atoms, iodine and bromine, on separate aromatic rings. This allows for the exploration of chemoselective coupling, as the reactivity of aryl halides in the Sonogashira reaction follows the general trend: I > Br > Cl.[7] By carefully controlling the reaction conditions, it is possible to selectively couple a terminal alkyne at the more reactive iodo-position while leaving the bromo-position intact for subsequent transformations.

Reaction Principle

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.[8][9] The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.[7][10] Concurrently, the copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne, a base, and the Cu(I) co-catalyst.[10] Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the desired aryl-alkyne product and regenerates the active Pd(0) catalyst.[7][10]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially Available | |

| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Commercially Available | Should be freshly distilled if purity is a concern. |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Air and moisture sensitive. Store under inert atmosphere. |

| Copper(I) Iodide (CuI) | ≥99.5% | Commercially Available | Light sensitive. Store in a dark, dry place. |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Should be freshly distilled from a suitable drying agent. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Inhibitor-free. Should be freshly distilled from sodium/benzophenone ketyl. |

| Ethyl Acetate | ACS Grade | Commercially Available | For work-up and chromatography. |

| Hexane | ACS Grade | Commercially Available | For work-up and chromatography. |

| Saturated Ammonium Chloride Solution | Prepared in-house | ||

| Brine (Saturated Sodium Chloride Solution) | Prepared in-house | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | ||

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

| Schlenk Flask | |||

| Magnetic Stirrer and Stir Bar | |||

| Inert Gas Supply (Argon or Nitrogen) | High Purity | ||

| Syringes and Needles | |||

| Thin Layer Chromatography (TLC) Plates |

Experimental Protocol

Reaction Setup

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Caption: Experimental workflow for the Sonogashira reaction.

Step-by-Step Procedure

-

Preparation of the Reaction Vessel: A 50 mL Schlenk flask equipped with a magnetic stir bar is dried under high vacuum with gentle heating and then allowed to cool to room temperature under an inert atmosphere (argon or nitrogen).

-

Addition of Reagents: To the flask, add this compound (1.0 mmol, 1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and copper(I) iodide (0.02 mmol, 2 mol%). The flask is then evacuated and backfilled with inert gas three times to ensure an oxygen-free environment.[2]

-

Solvent and Base Addition: Anhydrous tetrahydrofuran (THF, 10 mL) and anhydrous triethylamine (TEA, 2.0 mmol, 2.0 eq) are added via syringe. The mixture is stirred for 5 minutes at room temperature. The use of an amine base is crucial to neutralize the hydrogen halide byproduct of the reaction.[1]

-

Addition of the Terminal Alkyne: The terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 eq) is added dropwise to the reaction mixture via syringe.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10:1 hexane/ethyl acetate). The disappearance of the starting aryl iodide spot indicates the completion of the reaction. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.[7]

Work-up and Purification

-

Quenching the Reaction: Upon completion, the reaction mixture is quenched by the addition of 20 mL of a saturated aqueous solution of ammonium chloride.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).

-

Washing and Drying: The combined organic layers are washed with brine (2 x 30 mL), dried over anhydrous sodium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure mono-alkynylated product.[11][12]

Product Characterization

The purified product should be characterized by standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the incorporation of the alkyne moiety and the retention of the bromo-substituent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C≡C stretching vibration for the newly formed alkyne bond.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Palladium catalysts are toxic and should be handled with care.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

-

The reaction can be exothermic, especially on a larger scale.[13]

Discussion and Optimization

Chemoselectivity

The higher reactivity of the C-I bond compared to the C-Br bond is the basis for the chemoselectivity of this reaction.[7] At room temperature, the oxidative addition of the C-I bond to the palladium(0) catalyst is significantly faster than that of the C-Br bond, leading to the preferential formation of the mono-alkynylated product.[1] To maintain high selectivity, it is crucial to avoid excessive heating and prolonged reaction times, which could lead to the formation of the di-alkynylated side product.

Catalyst System

-

Palladium Catalyst: While Pd(PPh₃)₄ is a common and effective catalyst, other palladium sources such as PdCl₂(PPh₃)₂ can also be used.[8]

-

Copper Co-catalyst: The copper(I) iodide co-catalyst accelerates the reaction, allowing it to proceed under milder conditions.[6] However, in some cases, copper can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[1] If homocoupling is a significant issue, a copper-free Sonogashira protocol can be employed, although this may require higher temperatures or more reactive catalyst systems.[1][3]

Base and Solvent

-

Base: Triethylamine is a commonly used base that also serves as a solvent in some cases.[1] Other amine bases like diisopropylamine can also be effective.[7]

-

Solvent: THF is a good solvent for this reaction. Other aprotic solvents like DMF or acetonitrile can also be used, depending on the solubility of the substrates.

References

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1894. [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sonogashira Coupling - BYJU'S. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sonogashira Coupling | NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 17, 2026, from [Link]

-

Sonogashira coupling - YouTube. (2019, January 7). Retrieved January 17, 2026, from [Link]

-

Chen, D., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

-

The copper/palladium cooperation in Sonogashira coupling. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved January 17, 2026, from [Link]

-

Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013, January 14). Retrieved January 17, 2026, from [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). Retrieved January 17, 2026, from [Link]

-

How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. (2013, May 17). Retrieved January 17, 2026, from [Link]

-

Doan, N.-D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry, 104, 106–114. [Link]

-

Optimization of Sonogashira conditions - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

The products of multiple Sonogashira cross-coupling reactions and... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Retrieved January 17, 2026, from [Link]

-

Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(4), 2073–2144. [Link]

-

Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

-

Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022, May 18). Retrieved January 17, 2026, from [Link]

-

Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022, August 23). Retrieved January 17, 2026, from [Link]

-

Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ResearchGate. (2025, October 27). Retrieved January 17, 2026, from [Link]

-

Magnetically Separable Pd Catalyst for Carbonylative Sonogashira Coupling Reactions for the Synthesis of α,β-Alkynyl Ketones - AWS. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved January 17, 2026, from [Link]

-

Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand | Catalysis | ChemRxiv | Cambridge Open Engage. (2025, October 9). Retrieved January 17, 2026, from [Link]

-

The Chemoselective Alkynylation of Dihaloquinolines by the Sonogashira—Hagihara Reaction | Request PDF - ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1). Retrieved January 17, 2026, from [Link]

-

Sonogashira cross-coupling reaction - YouTube. (2020, February 13). Retrieved January 17, 2026, from [Link]

-

A Convenient Procedure for Sonogashira Reactions Using Propyne. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sonogashira Cross Coupling of 3-Iodobenzo[b]furans with phenyl alkyne. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. thalesnano.com [thalesnano.com]

- 13. pubs.acs.org [pubs.acs.org]

The Strategic Choreography of Halogens: A Guide to Palladium-Catalyzed Cross-Coupling with 4'-Bromo-3-iodobenzophenone

Introduction: A Tale of Two Halogens

In the landscape of modern synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a critical strategy for the construction of complex molecular architectures.[1] These molecules are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. 4'-Bromo-3-iodobenzophenone presents itself as a particularly versatile building block, featuring two distinct reactive centers for palladium-catalyzed cross-coupling reactions. The divergent reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility, enabling chemists to perform selective and sequential transformations with a high degree of control.

The fundamental principle governing this selectivity lies in the bond dissociation energies of the carbon-halogen bonds. The C-I bond is inherently weaker and thus more susceptible to oxidative addition to a Palladium(0) center, which is the rate-determining step in most cross-coupling catalytic cycles.[1] This intrinsic reactivity difference (I > Br > Cl) allows for the preferential activation of the C-I bond under milder reaction conditions, leaving the more robust C-Br bond available for subsequent functionalization.[2] This guide provides an in-depth exploration of the application of this compound in key palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions, a discovery recognized with the 2010 Nobel Prize in Chemistry, fundamentally rely on a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism for reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination proceeds through three key steps:

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to the active Pd(0) catalyst.[3][4] This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) complex.[4] For this compound, this step is highly selective for the C-I bond under controlled conditions.

-

Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, the organopalladium(II) halide complex reacts with an organoboron compound in the presence of a base.[3] The organic group from the boron reagent is transferred to the palladium center, a process known as transmetalation.[3] Similarly, in the Sonogashira reaction, a copper(I) acetylide, formed in situ, undergoes transmetalation. In the Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[5][6]

-

Reductive Elimination: This is the final, product-forming step where the two organic fragments on the palladium(II) center couple and are eliminated, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[4][7]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. For this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the 3-position.

Causality Behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst for the coupling of aryl iodides.[1] Its relatively low reactivity profile helps to ensure selectivity for the C-I bond over the C-Br bond.

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial for the transmetalation step.[8] The choice of base can influence the reaction rate and yield.

-

Solvent System: A biphasic solvent system, typically a mixture of an organic solvent like toluene or dioxane and water, is often employed.[1] This facilitates the dissolution of both the organic substrates and the inorganic base.

Protocol for Selective Suzuki-Miyaura Coupling

Reaction: Synthesis of 3-Aryl-4'-bromobenzophenone

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

| Reagent/Material | Molecular Weight | Amount (1.0 mmol scale) | Moles (mmol) |

| This compound | 413.01 g/mol | 413 mg | 1.0 |

| Arylboronic Acid | - | 1.2 mmol | 1.2 |

| Pd(PPh₃)₄ | 1155.56 g/mol | 35 mg | 0.03 |

| K₂CO₃ | 138.21 g/mol | 276 mg | 2.0 |

| Toluene | - | 6 mL | - |

| Water | - | 2 mL | - |

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).[1]

-

Add a 3:1 mixture of toluene and water (8 mL).

-

Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

-

Heat the reaction mixture to 80 °C under an inert atmosphere for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-